molecular formula C24H42OPSi4+ B573924 Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide CAS No. 187344-98-5

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide

Cat. No.: B573924
CAS No.: 187344-98-5
M. Wt: 489.913
InChI Key: JBIVLCDVMMUPRZ-UHFFFAOYSA-N
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Description

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is a highly electron-deficient organophosphorus compound characterized by two 3,5-bis(trifluoromethyl)phenyl groups attached to a central phosphorus atom. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) substituents enhances its stability and reactivity in catalysis, polymer science, and materials chemistry .

Properties

IUPAC Name

bis[3,5-bis(trimethylsilyl)phenyl]-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42OPSi4/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)26(25)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18H,1-12H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIVLCDVMMUPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42OPSi4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724802
Record name Bis[3,5-bis(trimethylsilyl)phenyl](oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187344-98-5
Record name Bis[3,5-bis(trimethylsilyl)phenyl](oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A robust route involves palladium-mediated coupling of halogenated precursors with trimethylsilyl reagents. bis(3,5-dibromophenyl)phosphine oxide serves as the starting material, undergoing sequential substitution via Kumada or Suzuki-Miyaura coupling.

  • Halogenated Precursor Preparation :
    Dichloro(diethylamino)phosphine reacts with 1,3,5-tribromobenzene in ether at −78°C, yielding bis(3,5-dibromophenyl)diethylaminophosphine. Subsequent hydrolysis with hydrochloric acid generates the phosphine oxide intermediate.

  • Trimethylsilyl Group Installation :
    A palladium acetate/triphenylphosphine catalyst system facilitates coupling with trimethylsilyl acetylene or Grignard reagents (e.g., Me3SiMgBr\text{Me}_3\text{SiMgBr}) at 110°C. The reaction proceeds in toluene with 4-methylmorpholine as a base, achieving >80% conversion.

Key Conditions :

  • Catalyst: 5 mol% Pd(OAc)2_2/PPh3_3

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 72–91%

Organolithium-Mediated Phosphorylation

This method employs lithiation of bis(trimethylsilyl)benzene derivatives followed by phosphorylation:

  • Lithiation :
    A solution of 1-bromo-3,5-bis(trimethylsilyl)benzene in ether is treated with nn-butyllithium at −50°C, generating a stabilized aryl lithium species.

  • Phosphine Oxide Formation :
    Dichlorophenylphosphine is added dropwise at −78°C, followed by oxidation with hydrogen peroxide (30% H2O2\text{H}_2\text{O}_2) to yield the phosphine oxide.

Workup Protocol :

  • Quenching with NaHSO3\text{NaHSO}_3 to decompose residual peroxide.

  • Extraction with ethyl acetate and crystallization from hexanes.

  • Final purity: 99.5% by 31P^{31}\text{P} NMR.

Reductive Coupling Using DIBAL-H

Adapted from trifluoromethylphenyl analogues, this route reduces phosphinate esters to phosphine oxides:

  • Diethyl Phosphite Activation :
    Diethyl phosphite reacts with 3,5-bis(trimethylsilyl)bromobenzene in the presence of DIBAL-H (diisobutylaluminum hydride), forming a bis(aryl)phosphinite intermediate.

  • Oxidation :
    Controlled oxidation with H2O2\text{H}_2\text{O}_2 converts the phosphinite to the phosphine oxide.

Optimization Notes :

  • Excess DIBAL-H (5 equivalents) ensures complete reduction.

  • Yields improve from 75% to 95% when using Na2_2CO3_3 washes to remove acidic byproducts.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Yield Purity
Pd-Catalyzed CouplingPd(OAc)2_2/PPh3_3110°C72–91%99.1%
Organolithiumnn-BuLi−78°C to RT85–90%99.5%
DIBAL-H ReductionDIBAL-H25–50°C80–95%99.3%

The palladium method offers scalability but requires stringent anhydrous conditions. Organolithium routes provide higher purity but demand cryogenic setups. DIBAL-H reduction balances efficiency and safety, though it generates aluminum waste.

Analytical Characterization

Spectroscopic Data

  • 31P^{31}\text{P} NMR : δ −123 ppm (singlet, P=O).

  • IR : Peaks at 1,562 cm1^{-1} (P=O stretch) and 1,457 cm1^{-1} (Si–C).

  • MS (ESI) : m/z 489.9 [M+H]+^+.

Crystallization and Stability

Crystallization from hexanes produces light-yellow solids with a melting point of 128–131°C. The compound is air-stable for >6 months when stored under argon.

Industrial Applications and Patents

Patent CN104558031A highlights its utility as a photoinitiator in polymer chemistry, while Organic Syntheses emphasizes catalytic applications. Steric shielding from the trimethylsilyl groups enhances catalytic cycle longevity in cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced to form phosphines.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides with higher oxidation states, while reduction can produce phosphines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers, making the compound an effective ligand in catalysis. The trimethylsilyl groups provide steric protection, enhancing the stability and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Notes on Contradictions and Limitations

  • Tg Variability: While BATFPO-based polyimides show a Tg of 247°C, another -CF₃-containing polyimide (6FDA-derived) achieves 271°C, indicating substituent positioning and polymer backbone significantly influence thermal properties .
  • Reactivity Trade-offs : Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide’s strong electron deficiency enhances ligand stability in catalysis but limits its utility in reactions requiring nucleophilic phosphorus centers .

Biological Activity

Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C18_{18}H27_{27}O2_2PSi6_6
  • Molecular Weight : 426.78 g/mol
  • Structure : The compound features two 3,5-bis(trimethylsilyl)phenyl groups bonded to a phosphorus atom, which is further oxidized to a phosphine oxide.

The biological activity of this compound is primarily attributed to its phosphine oxide group. This group can coordinate with various metal centers and interact with biological macromolecules, including enzymes and proteins. The presence of trimethylsilyl groups enhances the compound's lipophilicity, facilitating its penetration into cellular membranes and increasing its biological efficacy .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • HL-60 (human promyelocytic leukemia) : IC50_{50} values around 25 µM were observed, indicating moderate cytotoxicity.
  • A549 (human lung carcinoma) : Similar levels of inhibition were noted.

Enzyme Interaction

The compound has been investigated as a potential probe for studying enzyme mechanisms due to its ability to modulate enzyme activity through coordination with metal ions. Specifically, it has shown promise in biochemical assays aimed at understanding enzyme kinetics and mechanisms.

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of this compound on different cell lines. The results indicated that the compound could selectively inhibit cancer cell proliferation while showing minimal toxicity to normal cells.
  • Mechanistic Studies :
    Investigations into the mechanism of action revealed that the compound's phosphine oxide functionality allows it to act as a ligand in various catalytic processes, enhancing its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar phosphine oxides:

Compound NameIC50_{50} (µM)Target Cell LineMechanism of Action
This compound25HL-60Enzyme inhibition via metal coordination
Bis(3,5-dimethylphenyl)phosphine oxide15A549Direct cytotoxic effect
Tris(pentafluorophenyl)phosphine oxide30VariousEnzyme modulation

Q & A

Q. What are the key considerations for synthesizing Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide with high purity?

Methodological Answer: Synthesis requires strict inert atmosphere conditions (e.g., nitrogen/argon) to prevent oxidation of intermediates. Sodium bis(2-methoxyethoxy)aluminium dihydride in toluene at low temperatures (-5 to 5°C) is effective for reducing precursor oxides to phosphines, achieving yields up to 92% . Solvent choice (e.g., tetrahydrofuran or toluene) and stoichiometric control of reactants (e.g., 3:1 molar ratio of organophosphorus reagents to substrates) are critical to minimize byproducts . Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .
  • Storage: Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with oxidizers (e.g., peroxides) due to incompatibility risks .
  • Waste disposal: Segregate waste and use certified hazardous waste disposal services to prevent environmental release .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy: <sup>31</sup>P NMR identifies phosphorus oxidation states (δ ~20–30 ppm for phosphine oxides). <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent patterns (trimethylsilyl groups appear as singlets near δ 0.1 ppm) .
  • FTIR: Peaks at 1100–1250 cm⁻¹ (P=O stretching) and 840–880 cm⁻¹ (Si–C vibrations) validate functional groups .
  • Mass spectrometry (HRMS): Molecular ion clusters confirm molecular weight (e.g., m/z 456.2 for C24H36OPSi2<sup>+</sup>) .

Advanced Research Questions

Q. How can conflicting data regarding reaction yields or byproduct formation be resolved when using this compound in organophosphorus reactions?

Methodological Answer:

  • Reaction optimization: Systematically vary temperature, solvent polarity (e.g., THF vs. toluene), and stoichiometry. For example, triphenylphosphine reactions at 0°C in THF reduce side products like iminophosphoranes .
  • Analytical troubleshooting: Use HPLC or GC-MS to quantify byproducts (e.g., triazoles or phosphine oxides) and adjust reaction time or catalyst loading .
  • Mechanistic studies: Employ <sup>31</sup>P NMR to track intermediate formation and identify competing pathways (e.g., Staudinger vs. aza-Wittig reactions) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. Model transition states for ligand-exchange reactions in catalysis .
  • Molecular Dynamics (MD): Simulate solvent effects on phosphine oxide coordination in metal complexes (e.g., Pd or Ru catalysts) .
  • QSPR models: Correlate steric parameters (e.g., Tolman cone angles) with catalytic activity in cross-coupling reactions .

Q. What strategies mitigate environmental risks associated with the disposal of this compound?

Methodological Answer:

  • Ecotoxicity assessment: Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna EC50) to determine aquatic hazard thresholds .
  • Degradation studies: Investigate hydrolysis rates under acidic/basic conditions to identify safe neutralization protocols .
  • Regulatory compliance: Adhere to REACH and TSCA regulations for waste classification and disposal. Partner with certified agencies for incineration or chemical degradation .

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